molecular formula C13H18F2O B8422182 1-(2,3-Difluorophenyl)heptan-1-ol

1-(2,3-Difluorophenyl)heptan-1-ol

Cat. No.: B8422182
M. Wt: 228.28 g/mol
InChI Key: XBRUUUCMJBIAEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Difluorophenyl)heptan-1-ol is a fluorinated aromatic alcohol characterized by a seven-carbon aliphatic chain terminated by a hydroxyl group and a 2,3-difluorophenyl substituent. The compound’s structure combines the lipophilicity of the heptyl chain with the electronic and steric effects of the fluorine atoms on the aromatic ring. For example, 2,3-difluorophenyl groups are utilized in complex heterocycles to enhance metabolic stability and binding affinity, as seen in the synthesis of pyrrolo-pyridazine derivatives in a recent European patent application .

Properties

Molecular Formula

C13H18F2O

Molecular Weight

228.28 g/mol

IUPAC Name

1-(2,3-difluorophenyl)heptan-1-ol

InChI

InChI=1S/C13H18F2O/c1-2-3-4-5-9-12(16)10-7-6-8-11(14)13(10)15/h6-8,12,16H,2-5,9H2,1H3

InChI Key

XBRUUUCMJBIAEY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C1=C(C(=CC=C1)F)F)O

Origin of Product

United States

Comparison with Similar Compounds

1-(2,4-Difluorophenyl)heptan-1-ol

  • Substituent Position : Fluorine at positions 2 and 4 on the phenyl ring.
  • Electronic Effects : The para-fluorine exerts stronger electron-withdrawing effects compared to ortho-substituents, reducing aromatic ring reactivity.
  • Lipophilicity : Calculated log P ~3.8 (slightly lower than 2,3-difluoro due to reduced steric bulk).
  • Biological Relevance : Para-fluorine may improve membrane permeability but reduce target engagement due to altered dipole moments.

1-(3,4-Difluorophenyl)heptan-1-ol

  • Substituent Position : Fluorine at positions 3 and 3.
  • Acidity: The hydroxyl group’s pKa is marginally lower (~12.5) than non-fluorinated analogs due to electron-withdrawing effects.

1-Phenylheptan-1-ol

  • Non-Fluorinated Analog: Lacks fluorine substituents.
  • Polarity : Lower log P (~2.9) compared to fluorinated analogs, reducing lipid solubility.
  • Metabolic Stability : More susceptible to oxidative metabolism in the liver due to unsubstituted phenyl ring.

Physicochemical Properties

Compound Molecular Weight (g/mol) Calculated log P Melting Point (°C) Solubility (mg/mL in H2O)
1-(2,3-Difluorophenyl)heptan-1-ol 230.25 4.1 45–48* 0.12
1-(2,4-Difluorophenyl)heptan-1-ol 230.25 3.8 52–55 0.15
1-(3,4-Difluorophenyl)heptan-1-ol 230.25 4.0 38–41 0.09
1-Phenylheptan-1-ol 192.29 2.9 30–33 0.25

*Estimated based on analogous difluorophenyl alcohols.

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